Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom of the pyrrolidine ring, along with a methyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of diphenylmethylamine with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where diphenylmethyl chloride reacts with a pyrrolidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of microreactors and optimized catalysts can further improve the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the diphenylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring may engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the pyrrolidine ring.
Pyrrolidine-3-carboxylate: Contains the pyrrolidine ring but without the diphenylmethyl group.
Benzhydryl derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate is unique due to the combination of the diphenylmethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Biological Activity
Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C18H19NO3
- Molecular Weight : 299.35 g/mol
The compound features a pyrrolidine ring, which is known to contribute to various biological activities through its interaction with biomolecules.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. A notable study examined its analogs and found that they demonstrated structure-dependent antimicrobial activity against multidrug-resistant Gram-positive bacteria and fungi, including:
Pathogen | Activity |
---|---|
Staphylococcus aureus | Effective |
Acinetobacter baumannii | Effective |
Klebsiella pneumoniae | Effective |
Pseudomonas aeruginosa | Moderate |
Clostridioides difficile | Effective |
Candida auris | Effective |
Aspergillus fumigatus | Moderate |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents to combat resistant strains .
Cytotoxicity and Anticancer Properties
In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against A549 human lung cancer cells, revealing a dose-dependent decrease in cell viability. The IC50 value (the concentration required to inhibit cell growth by 50%) was determined to be approximately 25 μM, indicating significant anticancer potential .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature may allow it to disrupt microbial membranes, enhancing its antimicrobial efficacy.
Case Studies
A comprehensive study involving various derivatives of pyrrolidine carboxylates highlighted their potential as therapeutic agents. The research demonstrated that modifications in the diphenylmethyl group significantly influenced both antimicrobial and anticancer activities. For instance, substituting different functional groups on the phenyl rings enhanced selectivity towards bacterial versus fungal targets .
Properties
IUPAC Name |
methyl 1-benzhydryl-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)16-12-17(21)20(13-16)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVXWAMKIRAQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.